molecular formula C33H39BO6 B15347646 4,4',4

4,4',4"-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid)

Cat. No.: B15347646
M. Wt: 542.5 g/mol
InChI Key: QSWRTJBKFZTNFU-UHFFFAOYSA-N
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Description

4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) is a complex organic compound with the molecular formula C33H39BO6 This compound is characterized by its three benzoic acid groups attached to a central boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) typically involves the reaction of tris(4-bromo-2,3,5,6-tetramethylphenyl)borane with carbon dioxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as potassium carbonate, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or borates.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) exerts its effects depends on its application. In BNCT, for example, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles, selectively destroying the cancer cells. The molecular targets and pathways involved vary based on the specific use of the compound.

Comparison with Similar Compounds

Similar Compounds

    Tris(4-carboxyphenyl)borane: Similar structure but with different substituents on the aromatic rings.

    Tris(3,5-dimethylphenyl)borane: Another borane derivative with different methyl group positions.

Uniqueness

4,4’,4’'-Boranetriyltris(2,3,5,6-tetramethylbenzoic acid) is unique due to its specific arrangement of methyl groups and carboxylic acid functionalities, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized materials and in medical applications.

Properties

Molecular Formula

C33H39BO6

Molecular Weight

542.5 g/mol

IUPAC Name

4-bis(4-carboxy-2,3,5,6-tetramethylphenyl)boranyl-2,3,5,6-tetramethylbenzoic acid

InChI

InChI=1S/C33H39BO6/c1-13-19(7)28(20(8)14(2)25(13)31(35)36)34(29-21(9)15(3)26(32(37)38)16(4)22(29)10)30-23(11)17(5)27(33(39)40)18(6)24(30)12/h1-12H3,(H,35,36)(H,37,38)(H,39,40)

InChI Key

QSWRTJBKFZTNFU-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C(=C1C)C)C(=O)O)C)C)(C2=C(C(=C(C(=C2C)C)C(=O)O)C)C)C3=C(C(=C(C(=C3C)C)C(=O)O)C)C

Origin of Product

United States

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